Amifampridine phosphate
Vue d'ensemble
Description
Amifampridine phosphate, also known as Firdapse or Ruzurgi, is predominantly used in the treatment of a number of rare muscle diseases . It has been used to treat congenital myasthenic syndromes and Lambert–Eaton myasthenic syndrome (LEMS) through compassionate use programs since the 1990s . The free base form of the drug was recommended as a first-line treatment for LEMS in 2006 .
Synthesis Analysis
The chemical structure of amifampridine phosphate was elucidated by a combination of spectroscopic methods (1H- and 13C-NMR, FT-IR, UV spectroscopy), thermal analysis (Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis), and qualitative phosphate analysis .Molecular Structure Analysis
Amifampridine phosphate has a chemical formula of C5H10N3O4P . Its molecular weight is 207.126 g/mol . The structure was confirmed using a combination of spectroscopic methods and thermal analysis .Chemical Reactions Analysis
Amifampridine phosphate is a quaternary ammonium compound that blocks presynaptic potassium channels . This subsequently prolongs the action potential and increases presynaptic calcium concentrations .Physical And Chemical Properties Analysis
Amifampridine phosphate is a more stable salt that serves as an active ingredient of EMA-approved Firdapse . It does not require refrigeration .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Amifampridine phosphate's clinical use in neuromuscular junction disorders is on the rise. Its metabolism involves polymorphic aryl N‐acetyltransferase (NAT). Variations in NAT correspond with different acetylator phenotypes, significantly affecting the pharmacokinetics and safety profiles of amifampridine. This is evident in studies assessing the effects of NAT phenotype and genotype on the pharmacokinetic and safety profiles of amifampridine in healthy volunteers (Haroldsen et al., 2014).
Pharmacogenomics
- Genetic polymorphisms in N-acetyl-transferase 2 (NAT 2) genes significantly influence both the efficacy and toxicity profiles of amifampridine phosphate. These polymorphisms create notable differences in plasma levels and alter the frequency of adverse events, as shown in studies involving healthy volunteers (Haroldsen & Garovoy, 2012).
Pharmacokinetics in Renal Impairment
- Research indicates that amifampridine phosphate's pharmacokinetic profile is affected more by metabolic acetylator phenotype than by renal function level. This implies that amifampridine should be dosed according to individual patient needs, considering the varying acetylation phenotypes and renal function levels (Haroldsen et al., 2017).
Bioavailability and Food Interaction
- The study on the relative bioavailability of amifampridine phosphate salt in healthy adults reveals that food intake can affect its absorption. There's a decrease in exposure (Cmax, AUC) after oral administration in the presence of food, indicating that food slows and somewhat decreases the absorption of amifampridine (Haroldsen et al., 2015).
Treatment of Specific Neuromuscular Conditions
- In muscle-specific kinase myasthenia gravis, amifampridine phosphate demonstrated significant efficacy and safety, suggesting its potential for broader clinical application in similar neuromuscular disorders (Bonanno et al., 2018).
Molecular Interaction Studies
- An investigation into the interaction between amifampridine and calf thymus DNA revealed significant interaction strength, suggesting potential implications for its molecular mechanisms of action and possible therapeutic applications (Sharifinia et al., 2020).
Safety And Hazards
Orientations Futures
Amifampridine phosphate has orphan drug status in the EU for Lambert–Eaton myasthenic syndrome . In May 2019, the U.S. Food and Drug Administration (FDA) approved amifampridine tablets under the trade name Ruzurgi for the treatment of Lambert-Eaton myasthenic syndrome (LEMS) in patients 6 to less than 17 years of age . As of December 2023, Catalyst Pharmaceuticals announced that its collaboration partner, DyDo Pharma, has submitted a New Drug Application (“NDA”) to Japan’s Pharmaceuticals and Medical Devices Agency (“PMDA”) seeking marketing approval for FIRDAPSE® (amifampridine) Tablets 10 mg, for the treatment of Lambert Eaton myasthenic syndrome (LEMS) in Japan .
Propriétés
IUPAC Name |
phosphoric acid;pyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICRBBQCRKMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196254 | |
Record name | Amifampridine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amifampridine phosphate | |
CAS RN |
446254-47-3 | |
Record name | Amifampridine phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifampridine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid;pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFAMPRIDINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.